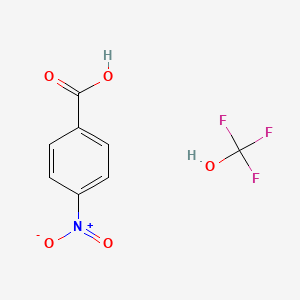
4-Nitrobenzoic acid--trifluoromethanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid–trifluoromethanol (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and trifluoromethanol in a 1:1 ratio. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow crystalline appearance . Trifluoromethanol, on the other hand, is a fluorinated alcohol known for its high reactivity due to the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid can be synthesized by the oxidation of 4-nitrotoluene using oxygen or dichromate as oxidants . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . Trifluoromethanol can be synthesized through various methods, including the reaction of trifluoromethyl iodide with water in the presence of a base.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid typically involves the oxidation of 4-nitrotoluene using oxygen or dichromate as oxidants . The production of trifluoromethanol on an industrial scale is less common and often involves specialized fluorination techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzoic acid–trifluoromethanol (1/1) can undergo various chemical reactions, including:
Oxidation: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group.
Reduction: The nitro group can be reduced to form 4-aminobenzoic acid.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and dichromate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including nitrite ions and cuprous salts, can be used for substitution reactions.
Major Products
4-Aminobenzoic acid: Formed by the reduction of 4-nitrobenzoic acid.
1,4-Dinitrobenzene: Formed by the substitution of the amino group with a nitro group.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoic acid–trifluoromethanol (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-nitrobenzoic acid–trifluoromethanol (1/1) involves its interaction with molecular targets and pathways. The nitro group in 4-nitrobenzoic acid can undergo reduction to form reactive intermediates that interact with cellular components. Trifluoromethanol, due to its high reactivity, can form strong hydrogen bonds and participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: Similar structure but lacks the nitro and trifluoromethyl groups.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid and trifluoromethyl groups.
Anthranilic acid: Contains an amino group instead of a nitro group.
Uniqueness
4-Nitrobenzoic acid–trifluoromethanol (1/1) is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
74953-35-8 |
|---|---|
Molekularformel |
C8H6F3NO5 |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
4-nitrobenzoic acid;trifluoromethanol |
InChI |
InChI=1S/C7H5NO4.CHF3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1(3,4)5/h1-4H,(H,9,10);5H |
InChI-Schlüssel |
KWVHNDKFELCOIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


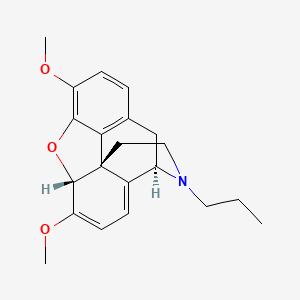
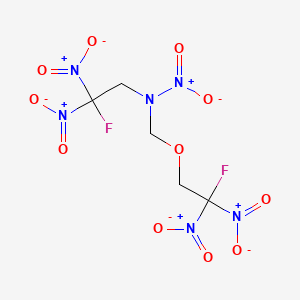
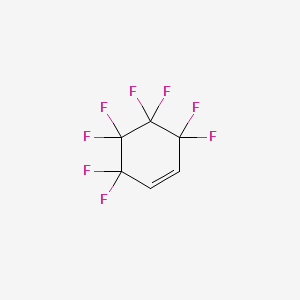

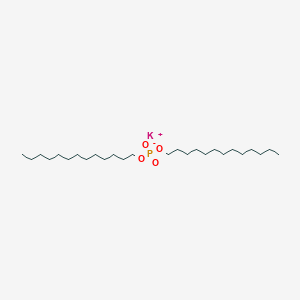

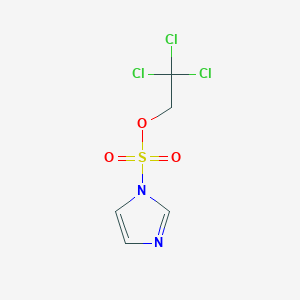
![{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid](/img/structure/B13410120.png)
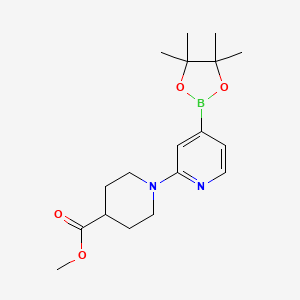
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)
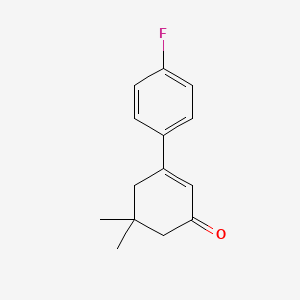
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)
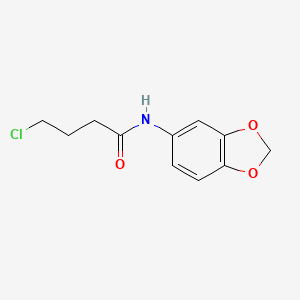
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
